molecular formula C9H6N2O6S B1213138 8-Hydroxy-7-nitroquinoline-5-sulfonic acid CAS No. 15851-63-5

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

Cat. No. B1213138
CAS RN: 15851-63-5
M. Wt: 270.22 g/mol
InChI Key: QSIZKIGPOVCSFN-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It has found a great range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .


Synthesis Analysis

The compound can be synthesized using a solvent-assisted co-grinding method . The vibration analysis for the synthesized compound was carried out with experimental analysis and theoretically via DFT .


Molecular Structure Analysis

The molecular structure of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid contains total 25 bond(s); 19 non-H bond(s), 15 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 sulfonic (thio-/dithio-) acid(s), and 1 Pyridine(s) .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes intramolecular proton transfer and tautomerizes to form a different state .


Physical And Chemical Properties Analysis

The molecular formula of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid is C9H6N2O6S, and its molecular weight is 270.21874 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

8-Hydroxy-7-nitroquinoline-5-sulfonic acid derivatives have been investigated for their antimicrobial properties. Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, some of which showed potent antibacterial and antifungal activities, offering potential applications in combating microbial infections (Krishna, 2018).

Spectroscopic Properties and Azo Dye Synthesis

Mirsadeghi et al. (2022) described the synthesis of heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline, which is structurally related to 8-hydroxy-7-nitroquinoline-5-sulfonic acid. These dyes, part of the 8-hydroxyquinoline azo dyes family, have unique spectroscopic properties that could be valuable in various scientific applications (Mirsadeghi, Moradi Rufchahi, & Zarrabi, 2022).

Ion-Exchange Properties in Polymer Resins

Mane, Wahane, and Gurnule (2009) explored 8-hydroxyquinoline-5-sulfonic acid in the synthesis of copolymer resins with ion-exchange properties. These resins exhibited selective chelating ion-exchange capabilities for certain metals, suggesting applications in metal recovery and purification processes (Mane, Wahane, & Gurnule, 2009).

Photoreactivity and Proton Transfer Studies

Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline, closely related to 8-hydroxy-7-nitroquinoline-5-sulfonic acid, focusing on its excited state proton transfer. This research could have implications for understanding the photoreactivity of similar compounds in scientific and industrial contexts (Wang et al., 2022).

Removal of Copper Ions from Aqueous Solutions

Doss and Kodolikar (2013) conducted a comparative study of 8-hydroxyquinoline-5-sulphonic acid and its 7-nitro derivative, focusing on their effectiveness in removing copper ions from aqueous solutions. This research highlights potential applications in water treatment and environmental remediation (Doss & Kodolikar, 2013).

Acid Ionization Constants Determination

Liu-shui (2013) developed a method for determining the acid ionization constants of 8-hydroxyquinoline-5-sulfonic acid using spectrophotometry. This method contributes to the understanding of the chemical properties of this compound, which is important for its application in various scientific fields (Liu-shui, 2013).

Antimicrobial Activities of Azo Dye Derivatives

Ghoneim and Morsy (2018) synthesized new azo dye derivatives from 8-hydroxyquinoline-5-sulfonic acid, evaluating their antimicrobial effectiveness. This research suggests potential applications in developing new antimicrobial agents (Ghoneim & Morsy, 2018).

Analytical and Voltammetric Methods

Calam and Yılmaz (2020) developed a voltammetric method for determining 8-hydroxyquinoline using a modified electrode, demonstrating the compound's potential in analytical chemistry applications, particularly in the determination of trace elements in various matrices (Calam & Yılmaz, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

8-hydroxy-7-nitroquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIZKIGPOVCSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314164
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7-nitroquinoline-5-sulfonic acid

CAS RN

15851-63-5
Record name NSC280899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
TP Balasubramanian… - … Section C: Crystal …, 1996 - scripts.iucr.org
The title compound, C9H6N2O6S.H2O, is zwitterionic (ie 8-hydroxy-7-nitroquinolinium-5-sulfonate monohydrate) with a deprotonated sulfonic group and a protonated quinoline N atom …
Number of citations: 14 scripts.iucr.org
S Sivaraman, R Markkandan, K Pandiarajan… - Structural Chemistry, 2023 - Springer
Single crystals of 8-hydroxy-5-nitroquinolinium p-toluene sulfonate (HNT) were grown by the slow evaporation solution growth technique. The structure was elucidated by single-crystal …
Number of citations: 3 link.springer.com
S Francis, PT Muthiah, G Bocelli… - … Section E: Structure …, 2003 - scripts.iucr.org
… The crystal structures of 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate (Balasubramanian et al., 1996) and 2-methyl-8-hydroxyquinoline-5-sulfonic acid monohydrate (Merrit et …
Number of citations: 19 scripts.iucr.org
S Holder, RM Bruno, D Shkredova… - Artery …, 2019 - research.usc.edu.au
Background: Assessment of endothelial function using brachial artery flow-mediated dilation (FMD) predicts future cardiovascular disease (CVD) risk. However, poor adherence to …
Number of citations: 1 research.usc.edu.au
A Eagles, M Sayers, D Lovell - International Journal of …, 2016 - research.usc.edu.au
Background: The standing vertical jump (SVJ) and standing broad jump (SBJ) are athletic assessment and talent identification tools. Limited biomechanical comparison of the styles …
Number of citations: 6 research.usc.edu.au
JJ Didier, P Glave, J Montz - Journal of Fitness Research, 2013 - research.usc.edu.au
… -5-sulfonic acid (a dihydrate) (Banerjee et al., 1984), 8-hydroxy-2-methylquinoline-5-sulfonic acid (a monohydrate) (Merritt & Duffin, 1970), 8-hydroxy-7-nitroquinoline-5sulfonic acid (…
Number of citations: 2 research.usc.edu.au
R Musiol, J Jampilek, JE Nycz, M Pesko, J Carroll… - Molecules, 2010 - mdpi.com
In this study, a series of fourteen ring-substituted 8-hydroxyquinoline derivatives were prepared. The synthesis procedures are presented. The compounds were analyzed using RP-…
Number of citations: 72 www.mdpi.com
JMS Skakle, JL Wardell… - … Section C: Crystal …, 2006 - scripts.iucr.org
Molecules of the title compound, C9H8NO+·Cl−·H2O, are linked into two rings by strong hydrogen bonding via the free water molecules and the Cl− anions. The two hydrogen-bonded …
Number of citations: 8 scripts.iucr.org
J Carroll, J O'Mahony, A Coffey - 2010 - sword.cit.ie
In this study, a series of fourteen ring-substituted 8-hydroxyquinoline derivatives were prepared. The synthesis procedures are presented. The compounds were analyzed using RP-…
Number of citations: 0 sword.cit.ie
G Smith, UD Wermuth, DJ Young… - … Section E: Structure …, 2004 - scripts.iucr.org
The crystal structure of 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), C10H9NO3S, shows the presence of a sulfonate–aminium group zwitterion, viz. 5-ammonio-2-…
Number of citations: 7 scripts.iucr.org

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